2'-amino-5-methyl-2,5'-dioxo-1'-phenyl-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile
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Overview
Description
2’-amino-5-methyl-2,5’-dioxo-1’-phenyl-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-amino-5-methyl-2,5’-dioxo-1’-phenyl-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of an indole derivative with a quinoline derivative under specific conditions to form the spiro compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2’-amino-5-methyl-2,5’-dioxo-1’-phenyl-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various indole derivatives .
Scientific Research Applications
2’-amino-5-methyl-2,5’-dioxo-1’-phenyl-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: It is explored for use in organic electronics and as a building block for advanced materials with unique electronic properties.
Biological Research: The compound’s interactions with various enzymes and proteins make it a valuable tool for studying biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2’-amino-5-methyl-2,5’-dioxo-1’-phenyl-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile involves its interaction with molecular targets such as DNA, enzymes, and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to inhibition of cell proliferation. Additionally, it can bind to specific enzymes, altering their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-amino-5-phenyl-1,3,4-thiadiazole: Known for its antimicrobial and anticancer properties.
6’-amino-5’-cyano-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyridine]: Studied for its potential in treating neurological disorders.
Uniqueness
2’-amino-5-methyl-2,5’-dioxo-1’-phenyl-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile stands out due to its unique spiro structure, which imparts distinct chemical and biological properties. Its ability to interact with DNA and enzymes makes it a promising candidate for various applications in medicinal chemistry and biological research .
Properties
Molecular Formula |
C24H20N4O2 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
2'-amino-5-methyl-2,5'-dioxo-1'-phenylspiro[1H-indole-3,4'-7,8-dihydro-6H-quinoline]-3'-carbonitrile |
InChI |
InChI=1S/C24H20N4O2/c1-14-10-11-18-16(12-14)24(23(30)27-18)17(13-25)22(26)28(15-6-3-2-4-7-15)19-8-5-9-20(29)21(19)24/h2-4,6-7,10-12H,5,8-9,26H2,1H3,(H,27,30) |
InChI Key |
XDAIBTHKRWSCGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C23C(=C(N(C4=C3C(=O)CCC4)C5=CC=CC=C5)N)C#N |
Origin of Product |
United States |
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